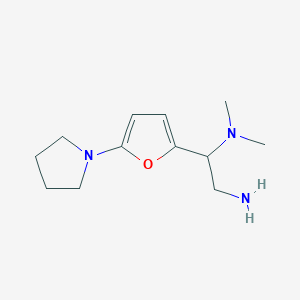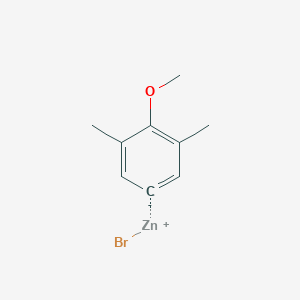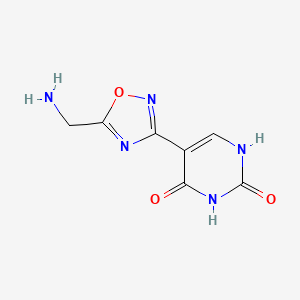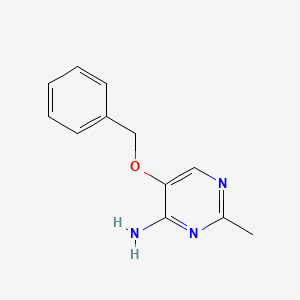
1-Ethyl-3-methylimidazolium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methylimidazolium dihydrogen phosphate is an ionic liquid that has gained significant attention in recent years due to its unique properties and potential applications. It is composed of an imidazolium cation and a dihydrogen phosphate anion, making it a versatile compound in various scientific fields.
Preparation Methods
The synthesis of 1-Ethyl-3-methylimidazolium dihydrogen phosphate typically involves the reaction of 1-ethyl-3-methylimidazole with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity products .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The imidazolium ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-3-methylimidazolium dihydrogen phosphate has a wide range of scientific research applications, including:
Biology: The compound is explored for its potential in biological applications, such as enzyme stabilization and protein crystallization.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a medium for pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methylimidazolium dihydrogen phosphate involves its interaction with various molecular targets and pathways. The imidazolium cation interacts with different substrates, facilitating reactions and stabilizing intermediates. The dihydrogen phosphate anion plays a crucial role in maintaining the ionic nature of the compound, contributing to its solubility and reactivity .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium dihydrogen phosphate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium dimethyl phosphate: This compound has a similar imidazolium cation but different anions, leading to variations in properties and applications.
1-Ethyl-3-methylimidazolium diethyl phosphate: Another similar compound with different alkyl groups on the phosphate anion, affecting its solubility and reactivity.
1-Ethyl-3-methylimidazolium chloride: This compound has a chloride anion, making it suitable for different types of chemical reactions and applications.
The uniqueness of this compound lies in its specific anion, which imparts distinct properties and makes it suitable for specialized applications.
Properties
CAS No. |
262297-14-3 |
|---|---|
Molecular Formula |
C6H13N2O4P |
Molecular Weight |
208.15 g/mol |
IUPAC Name |
dihydrogen phosphate;1-ethyl-3-methylimidazol-3-ium |
InChI |
InChI=1S/C6H11N2.H3O4P/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
RXFYJLHIPHJRCS-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C[N+](=C1)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14878826.png)

![[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-morpholin-4-yl-methanone](/img/structure/B14878833.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B14878840.png)


![N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B14878858.png)




![2-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878903.png)


